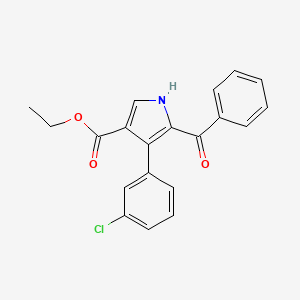
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester is a complex organic compound with a unique structure that combines a pyrrole ring with benzoyl and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of ethyl 4-methyl-1H-pyrrole-3-carboxylate. This intermediate is then subjected to a series of reactions, including formylation using the Vilsmeier reagent, followed by further functionalization to introduce the benzoyl and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-methyl-1H-pyrrole-3-carboxylate
- 1-cyclopropyl-4-methylpyrrole-3-carboxylic acid ethyl ester
- 2-bromo-5-iodo-4-methyl-pyrrole-3-carboxylic acid ethyl ester
Uniqueness
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
619335-24-9 |
|---|---|
Formule moléculaire |
C20H16ClNO3 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
ethyl 5-benzoyl-4-(3-chlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16ClNO3/c1-2-25-20(24)16-12-22-18(19(23)13-7-4-3-5-8-13)17(16)14-9-6-10-15(21)11-14/h3-12,22H,2H2,1H3 |
Clé InChI |
JWPINHMVJUTAFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC(=C1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


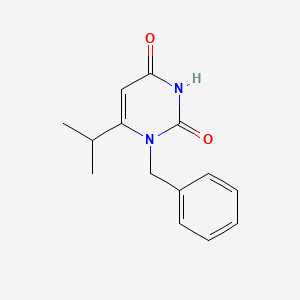
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
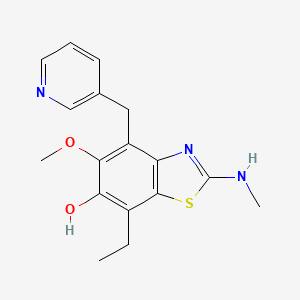
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
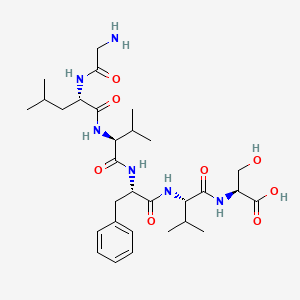

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
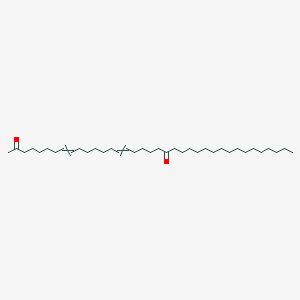
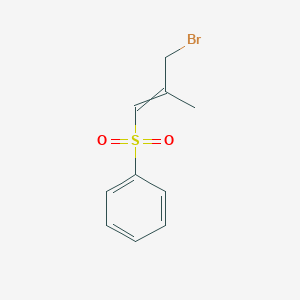
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
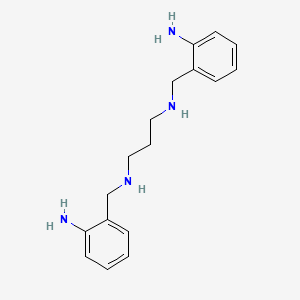
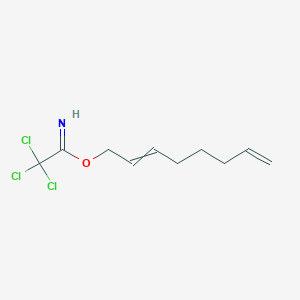
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
